An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-formylphenylboronic Acid
An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-formylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-formylphenylboronic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a boronic acid moiety, a fluorine substituent, and an aldehyde group, make it a versatile building block for the synthesis of novel therapeutic agents. Notably, compounds of this class have demonstrated potential as antimicrobial agents. This technical guide provides a comprehensive overview of the known physical properties of 5-Fluoro-2-formylphenylboronic acid, detailed experimental protocols for their determination, and a discussion of its relevant chemical behavior and biological interactions.
Core Physical Properties
The physical characteristics of 5-Fluoro-2-formylphenylboronic acid are crucial for its handling, formulation, and application in research and development. The available data, including both experimentally determined and predicted values, are summarized in the table below.
| Property | Value | Data Type |
| Molecular Formula | C₇H₆BFO₃ | - |
| Molecular Weight | 167.93 g/mol | Calculated |
| Melting Point | 137-140 °C | Experimental |
| Boiling Point | 365.2 ± 52.0 °C | Predicted |
| Density | 1.33 ± 0.1 g/cm³ | Predicted |
| pKa | 7.15 ± 0.53 | Predicted |
| Physical Appearance | White to off-white or yellow solid/powder | Observational |
| Storage Conditions | 2-8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | Recommendation |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of 5-Fluoro-2-formylphenylboronic acid are outlined below. These protocols are based on standard laboratory practices for organic compounds.
Melting Point Determination
The melting point of 5-Fluoro-2-formylphenylboronic acid can be determined using a capillary melting point apparatus.
Methodology:
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A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate of 1-2 °C per minute.
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The temperature at which the first drop of liquid appears is recorded as the onset of melting.
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The temperature at which the last solid crystal melts is recorded as the completion of melting.
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The melting point is reported as a range from the onset to the completion of melting.
Solubility Profile
Methodology for Qualitative Solubility:
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To a series of test tubes, add a small, pre-weighed amount (e.g., 10 mg) of 5-Fluoro-2-formylphenylboronic acid.
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To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, toluene) in small, incremental volumes (e.g., 0.1 mL).
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After each addition, the mixture is vortexed or agitated for a set period to facilitate dissolution.
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The solubility is visually assessed and can be categorized as:
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Freely soluble: Dissolves quickly in a small volume of solvent.
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Soluble: Dissolves completely upon agitation.
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Slightly soluble: Only a small portion dissolves.
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Insoluble: No apparent dissolution.
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Methodology for Quantitative Solubility (Shake-Flask Method):
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An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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The resulting saturated solution is filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acidity constant (pKa) of the boronic acid moiety is a critical parameter, influencing its interaction with biological targets. The pKa of arylboronic acids can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.
Methodology using UV-Vis Spectrophotometry:
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A stock solution of 5-Fluoro-2-formylphenylboronic acid is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
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A series of buffer solutions with a range of known pH values are prepared.
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Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
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The UV-Vis absorbance spectrum of each solution is recorded.
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The boronic acid and its conjugate base (boronate) will have different absorbance spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Chemical Behavior and Biological Relevance
Isomerization in Solution
A noteworthy characteristic of 2-formylphenylboronic acids, including the 5-fluoro derivative, is their tendency to exist in equilibrium with a cyclic hemiacetal form, 3-hydroxybenzoxaborole, in solution.[1] This equilibrium is solvent-dependent.
